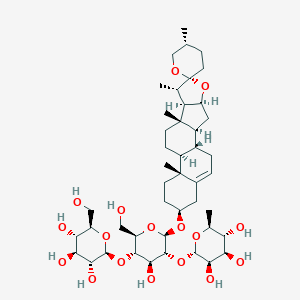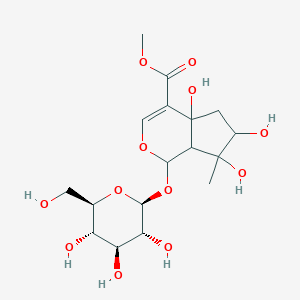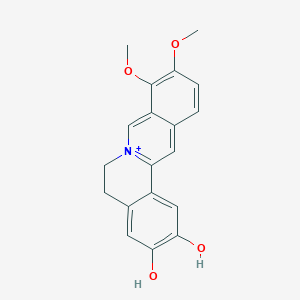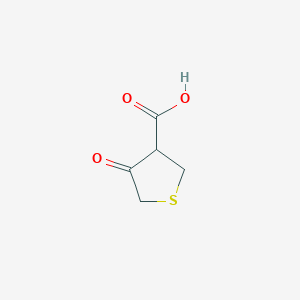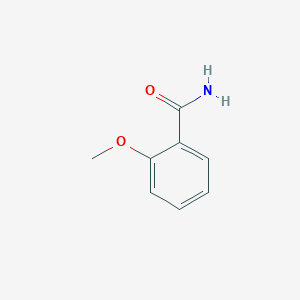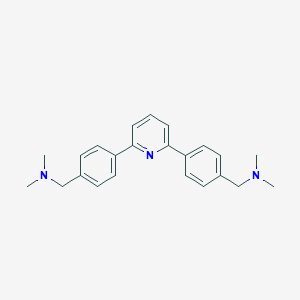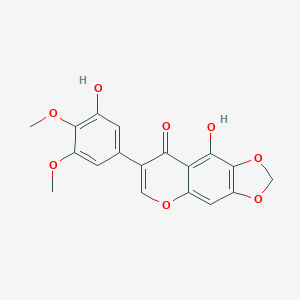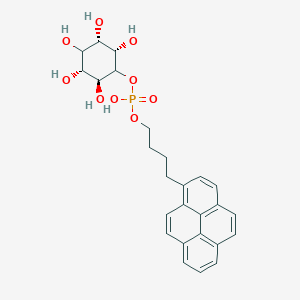
Pyrene-PI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrene-PI is a fluorescent probe that is used in scientific research to study the interaction between proteins and nucleic acids. It is a derivative of pyrene, which is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the properties of larger aromatic molecules. Pyrene-PI has become an essential tool in the field of biochemistry, as it allows researchers to visualize the binding of proteins to DNA and RNA in real-time.
作用機序
Pyrene-PI works by intercalating between the base pairs of DNA and RNA. This intercalation causes a shift in the fluorescence of the probe, which can be detected using a fluorescent microscope. When a protein binds to the DNA or RNA, it causes a change in the fluorescence of Pyrene-PI, allowing researchers to visualize the binding event.
生化学的および生理学的効果
Pyrene-PI is a non-toxic compound that does not have any known biochemical or physiological effects. It is used in very small quantities in scientific research, and its use is strictly regulated to ensure that it does not pose any risk to human health or the environment.
実験室実験の利点と制限
One of the main advantages of Pyrene-PI is its ability to visualize protein-DNA and protein-RNA interactions in real-time. This allows researchers to study the kinetics and thermodynamics of these interactions, which can provide valuable insights into the mechanisms of gene regulation and other biological processes.
One limitation of Pyrene-PI is that it requires a fluorescent microscope to visualize the binding events. This can be a costly and time-consuming process, and it may not be feasible for all research labs to have access to this equipment. Additionally, Pyrene-PI is not suitable for studying interactions between proteins and other biomolecules, such as lipids or carbohydrates.
将来の方向性
There are many potential future directions for the use of Pyrene-PI in scientific research. One area of interest is the study of epigenetic modifications, which are changes to DNA that do not involve changes to the underlying sequence. Pyrene-PI could be used to study the binding of proteins to these modified regions of DNA, which could provide insights into the mechanisms of epigenetic regulation.
Another potential application of Pyrene-PI is in the study of RNA-binding proteins, which are proteins that bind to RNA and regulate its function. Pyrene-PI could be used to visualize the binding of these proteins to RNA in real-time, which could provide insights into the mechanisms of RNA regulation and the development of RNA-based therapies.
Conclusion
Pyrene-PI is a valuable tool in the field of biochemistry that allows researchers to study the interaction between proteins and nucleic acids in real-time. Its simple synthesis method, non-toxic nature, and ability to visualize binding events make it an essential tool for studying gene regulation and other biological processes. While there are limitations to its use, there are many potential future directions for the application of Pyrene-PI in scientific research.
合成法
The synthesis of Pyrene-PI involves the reaction of pyrene with p-iodoaniline in the presence of a palladium catalyst. The resulting compound is then reacted with 2-bromoethanol to form Pyrene-PI. The synthesis method is relatively simple and can be performed in a laboratory setting with standard equipment and reagents.
科学的研究の応用
Pyrene-PI is commonly used in scientific research to study the interaction between proteins and nucleic acids. It is particularly useful in the study of transcription factors, which are proteins that bind to DNA and regulate gene expression. By labeling these proteins with Pyrene-PI, researchers can visualize their binding to DNA in real-time, allowing them to study the kinetics and thermodynamics of the interaction.
特性
CAS番号 |
139143-25-2 |
|---|---|
製品名 |
Pyrene-PI |
分子式 |
C26H29O9P |
分子量 |
516.5 g/mol |
IUPAC名 |
[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] 4-pyren-1-ylbutyl hydrogen phosphate |
InChI |
InChI=1S/C26H29O9P/c27-21-22(28)24(30)26(25(31)23(21)29)35-36(32,33)34-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12,21-31H,1-2,4,13H2,(H,32,33)/t21?,22-,23+,24-,25-,26?/m0/s1 |
InChIキー |
VBIVPQHGEARBEM-CDFZIERKSA-N |
異性体SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5[C@H]([C@H](C([C@H]([C@@H]5O)O)O)O)O |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(O)OC5C(C(C(C(C5O)O)O)O)O |
同義語 |
4-(1-pyreno)butylphosphorylinositol pyrene-PI rac-4-(1-pyreno)butylphosphoryl-1-myo-inositol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




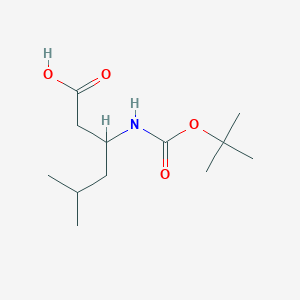
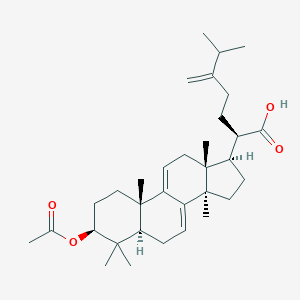

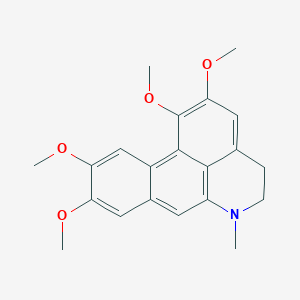
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)

